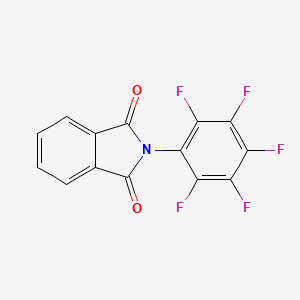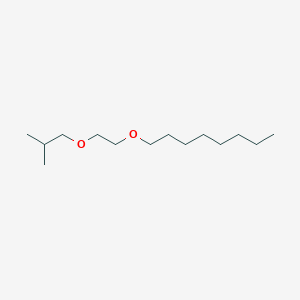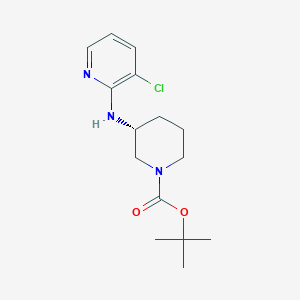
Starburst(R) (pamam) dendrimer, generation 4.5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Starburst® (pamam) dendrimer, generation 4.5, is a highly branched, nanoscale polymer belonging to the poly(amidoamine) dendrimer family. These dendrimers are characterized by their well-defined, tree-like structure, which provides a high degree of surface functionality and internal cavities. Generation 4.5 dendrimers have a carboxylate surface and are known for their uniform size, shape, and molecular weight .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Starburst® (pamam) dendrimer, generation 4.5, involves a stepwise, repetitive sequence of reactions starting from an ethylenediamine core. The process includes Michael addition of methyl acrylate to the amine groups, followed by amidation with ethylenediamine. This iterative process is repeated to build up the dendrimer structure to the desired generation .
Industrial Production Methods
Industrial production of these dendrimers typically involves automated, controlled synthesis to ensure consistency and purity. The process is carried out in large reactors with precise control over temperature, pH, and reaction times to achieve high yields and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Starburst® (pamam) dendrimer, generation 4.5, undergoes various chemical reactions, including:
Oxidation: The carboxylate groups on the surface can be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the surface functionalities, potentially converting carboxylates to alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the dendrimer surface.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. These reactions are typically carried out under mild conditions to preserve the dendrimer structure .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the dendrimer’s versatility .
Wissenschaftliche Forschungsanwendungen
Starburst® (pamam) dendrimer, generation 4.5, has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which Starburst® (pamam) dendrimer, generation 4.5, exerts its effects involves its ability to interact with various molecular targets through its surface functional groups. These interactions can include hydrogen bonding, electrostatic interactions, and covalent bonding. The dendrimer’s internal cavities can encapsulate guest molecules, protecting them from degradation and enhancing their delivery to target sites .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Generation 4.0 PAMAM Dendrimer: Similar structure but with fewer surface functional groups.
Generation 5.0 PAMAM Dendrimer: Larger size and more surface functional groups compared to generation 4.5.
Uniqueness
Starburst® (pamam) dendrimer, generation 4.5, is unique due to its intermediate size and surface functionality, providing a balance between the compact structure of lower generations and the high functionality of higher generations. This makes it particularly versatile for a wide range of applications .
Eigenschaften
CAS-Nummer |
26937-01-9 |
|---|---|
Molekularformel |
C6H14N2O2 |
Molekulargewicht |
146.19 g/mol |
IUPAC-Name |
ethane-1,2-diamine;methyl prop-2-enoate |
InChI |
InChI=1S/C4H6O2.C2H8N2/c1-3-4(5)6-2;3-1-2-4/h3H,1H2,2H3;1-4H2 |
InChI-Schlüssel |
QHXLNBWHWBDFHS-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C=C.C(CN)N |
Verwandte CAS-Nummern |
26937-01-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-({4-[(4-Chlorophenyl)methoxy]-3-ethoxyphenyl}methylidene)hydrazine-1-carboxamide](/img/structure/B14072313.png)

![4-Fluoro-2,2-dimethyl-7-nitro-2H-benzo[d]imidazole](/img/structure/B14072332.png)


